![molecular formula C10H10BrFN2O B2557990 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol CAS No. 1384790-15-1](/img/structure/B2557990.png)
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of propanolamines and possesses a unique chemical structure that makes it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol involves the inhibition of enzymes that play a critical role in disease processes. Specifically, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound can disrupt the signaling pathways that promote disease progression, leading to improved health outcomes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including kinases and phosphatases, which are involved in disease processes. Additionally, this compound has been found to have anti-inflammatory and anticancer properties, which can lead to improved health outcomes in individuals with these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for investigating the role of these enzymes in disease processes and for developing new therapeutics that target these enzymes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol. One area of focus is the development of new therapeutics that target the enzymes inhibited by this compound. Additionally, further investigation is needed to determine the full range of biochemical and physiological effects of this compound, as well as its potential toxicity in different experimental settings. Finally, future research may explore the use of this compound as a tool for investigating the role of specific enzymes in disease processes.
Méthodes De Synthèse
The synthesis of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol involves the reaction of 3-bromo-4-fluoroaniline with acrylonitrile and isopropylamine in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including kinases and phosphatases, which are involved in various disease processes. Additionally, this compound has been found to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new therapeutics.
Propriétés
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-9-6-8(2-3-10(9)12)14(7-13)4-1-5-15/h2-3,6,15H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOYGUPAUCXAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCO)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

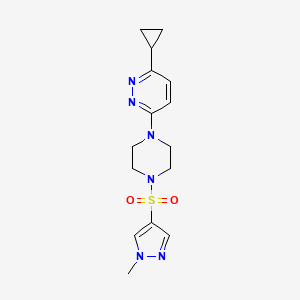
![1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine](/img/structure/B2557909.png)
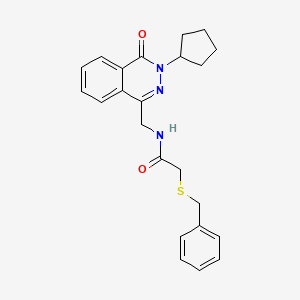
![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)
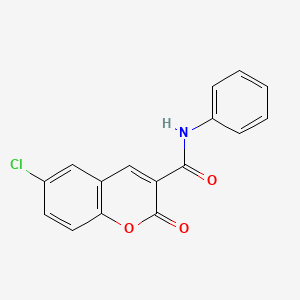
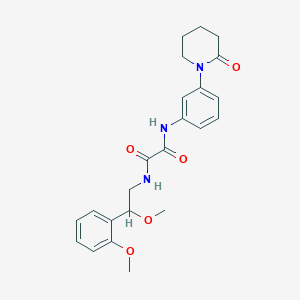

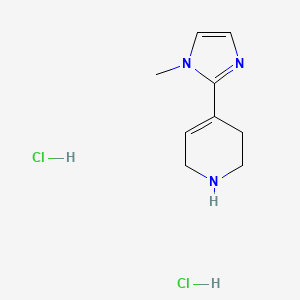
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)
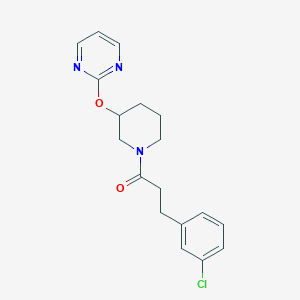
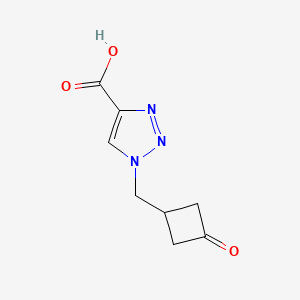
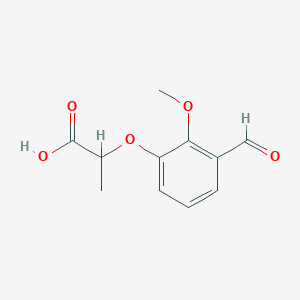
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![2-Amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2557930.png)